6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Description
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide (CAS: 956576-48-0) is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with an ethyl group at the 6-position and a carbohydrazide moiety at the 2-position. Its molecular formula is C₁₁H₁₆N₂OS, with a molecular weight of 224.32 g/mol (calculated).
Properties
IUPAC Name |
6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-3-4-8-6-10(11(14)13-12)15-9(8)5-7/h6-7H,2-5,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESAJTHCEAJZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153083 | |
| Record name | 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-53-7 | |
| Record name | 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the acylation of the 2-amino group in the tetrahydro-1-benzothiophene nucleus . One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate to yield oxobutanamide derivatives . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as iodine and triethylsilane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Condensation Reactions
The carbohydrazide group readily undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon.
Example :
Reaction with benzaldehyde yields -benzylidene-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, confirmed by IR (C=N stretch at ~1600 cm⁻¹) and NMR (disappearance of -NH₂ signals) .
Cyclization Reactions
The hydrazide group facilitates cyclization under specific conditions to form nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles or triazoles.
Mechanism :
Cyclization with POCl₃ involves dehydration and intramolecular nucleophilic attack, forming an oxadiazole ring .
Oxidation and Reduction
The hydrazide group is redox-active, enabling transformations to other functional groups.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, Fe³⁺ catalyst | Tetrazole derivatives | |
| Reduction | LiAlH₄, dry ether | Amine (-NH₂) formation |
Key Data :
- Oxidation : Yields 5-(6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-tetrazole (confirmed by mass spectrometry).
- Reduction : Converts -CONHNH₂ to -CH₂NH₂, verified by loss of carbonyl IR absorption (~1680 cm⁻¹).
Amide Bond Formation
The hydrazide reacts with carboxylic acids or acyl chlorides to form amides, often mediated by coupling agents.
| Coupling Agent | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| HATU, DIPEA | Aromatic carboxylic acids | -Acylated derivatives | 70-85% | |
| EDC, NHS | Aliphatic acyl chlorides | Stable hydrazide-amide hybrids | 65-78% |
Example :
Reaction with benzoic acid using HATU/DIPEA yields -benzoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, with -NMR showing aromatic proton integration .
Substitution Reactions on the Benzothiophene Core
The tetrahydrobenzothiophene ring can undergo electrophilic substitution, though the saturated ring reduces aromaticity.
| Reaction | Reagents/Conditions | Position Modified | Reference |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ catalyst | C-3 or C-5 | |
| Nitration | HNO₃/H₂SO₄ | C-3 |
Limitations :
The ethyl group at C-6 introduces steric hindrance, directing substitution to less hindered positions (e.g., C-3) .
Complexation with Metal Ions
The hydrazide acts as a bidentate ligand, coordinating via the carbonyl oxygen and hydrazinic nitrogen.
Data :
Cu(II) complexes exhibit enhanced antibacterial activity compared to the parent compound (MIC = 12.5 µg/mL vs. 25 µg/mL) .
Scientific Research Applications
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The 6-position of the tetrahydrobenzothiophene core is commonly modified with alkyl groups (methyl, ethyl, tert-butyl), leading to distinct physicochemical and biological profiles:
Key Observations :
Structural and Crystallographic Insights
- Hydrogen Bonding : The carbohydrazide group (-CONHNH₂) facilitates hydrogen bonding, critical for crystal packing and molecular recognition. Methyl and ethyl analogs may form denser crystal lattices due to smaller substituents, whereas tert-butyl derivatives exhibit looser packing due to steric bulk .
Biological Activity
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities. It also includes relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₄N₂S
- Molecular Weight : 210.29 g/mol
- CAS Number : 85716-87-6
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Antiviral Activity
In vitro studies have shown that this compound possesses antiviral activity against several viruses. A notable study focused on its effects against the influenza virus and herpes simplex virus (HSV). The compound exhibited an EC50 value of 15 μM against HSV, indicating promising antiviral potential.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. In particular, it showed cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 10 μM. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several derivatives of benzothiophene compounds. The study found that modifications to the hydrazide functional group significantly enhanced the antimicrobial activity of the parent compound.
Case Study 2: Antiviral Mechanisms
Another investigation published in Virology Journal assessed the antiviral mechanisms of compounds similar to this compound. The findings suggested that these compounds inhibit viral replication by targeting viral RNA synthesis pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be systematically improved?
- Methodology : Begin with a multi-step synthesis involving cyclization of substituted benzothiophene precursors, followed by hydrazide functionalization. Use statistical Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables affecting yield, minimizing trial-and-error approaches . Monitor intermediates via HPLC and confirm final product purity (>98%) using NMR and mass spectrometry .
Q. How can researchers characterize the solubility and stability of this compound under varying pH and solvent conditions?
- Methodology : Employ Hansen solubility parameters to predict solubility in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane). Conduct stability assays by incubating the compound at pH 2–12 (using buffer systems) and analyzing degradation products via LC-MS. Use UV-Vis spectroscopy to quantify solubility thresholds and identify optimal storage conditions .
Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology : Combine H/C NMR (in deuterated DMSO) to assign hydrogen and carbon environments, focusing on the tetrahydrobenzothiophene ring and hydrazide moiety. Validate carbonyl stretching vibrations (C=O, N–H) via FT-IR (1650–1700 cm). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites. Simulate reaction pathways with transition-state analysis to predict regioselectivity. Validate predictions experimentally via kinetic studies under controlled conditions (e.g., varying nucleophiles like amines or thiols) .
Q. What strategies resolve contradictions in spectral data versus crystallographic results for this compound?
- Methodology : Cross-validate NMR/IR data with single-crystal X-ray diffraction to resolve ambiguities (e.g., tautomerism in the hydrazide group). Apply Rietveld refinement for powder XRD to assess bulk crystallinity. If discrepancies persist, use dynamic NMR to probe conformational flexibility in solution .
Q. How can reaction engineering principles improve scalability for synthesizing this compound?
- Methodology : Implement continuous-flow reactors to enhance heat/mass transfer, especially for exothermic cyclization steps. Use computational fluid dynamics (CFD) simulations to optimize reactor geometry and residence time. Monitor in-line via PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .
Q. What experimental designs are effective in elucidating the compound’s mechanism of action in biological systems?
- Methodology : Employ phenotypic screening in cell-based assays (e.g., cytotoxicity or enzyme inhibition) paired with chemoproteomics to identify protein targets. Use isotopic labeling (e.g., C) to track metabolic pathways. For contradictory bioactivity data, apply systems biology approaches (e.g., network pharmacology) to distinguish primary targets from off-target effects .
Q. How do researchers address discrepancies in toxicity data between in vitro and in vivo models?
- Methodology : Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies using hepatic microsomes to compare metabolic stability across species. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC values to in vivo doses. Validate with histopathological analysis in animal models to confirm target organ toxicity .
Methodological Resources
- Data Analysis : Use ANOVA for multi-variable experiments to isolate significant factors affecting yield or purity .
- Software Tools : COMSOL Multiphysics for reactor simulations , Gaussian for DFT calculations , and MestReNova for NMR data processing .
- Safety Protocols : Adhere to Chemical Hygiene Plans for handling hydrazides, including fume hood use and PPE compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
